molecular formula C7H10O B083777 2,3,5-Trimethylfuran CAS No. 10504-04-8

2,3,5-Trimethylfuran

Cat. No. B083777
CAS RN: 10504-04-8
M. Wt: 110.15 g/mol
InChI Key: NJXZFRUNHWKHEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,5-Trimethylfuran and related compounds often involves the catalytic conversion of biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (5-HMF). This process is crucial for the sustainable production of furan derivatives from renewable resources. Studies highlight the conversion of carbohydrates to 5-HMF, a key intermediate in producing 2,3,5-Trimethylfuran and other value-added chemicals (Fan et al., 2019).

Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethylfuran includes a furan ring with three methyl groups at the 2, 3, and 5 positions. This structure contributes to its chemical reactivity and properties. The understanding of its molecular structure is enhanced by examining the electronic structures of related furan compounds and their interaction with catalysts, as well as by exploring the synthesis mechanisms at the molecular level (Yoon & Solomon, 2007).

Chemical Reactions and Properties

2,3,5-Trimethylfuran participates in various chemical reactions, leveraging its furan ring and methyl groups. It exhibits interesting reactivity patterns, such as participation in Diels-Alder reactions, which are significant for synthesizing complex organic molecules. The compound's chemical properties, including its reactivity in electrophilic substitution and potential for forming polymers, are areas of active research (Galkin & Ananikov, 2021).

Scientific Research Applications

  • Atmospheric Chemistry : 2,3,5-TMF undergoes reactions with nitrate radicals (NO3) in the atmosphere. This reaction is a dominant removal pathway for these molecules at night, with lifetimes between 0.5 and 55 minutes for studied molecules, including 2,3,5-TMF (Al Ali et al., 2022).

  • Photoaffinity Labeling Probes : 2,3,5-TMF derivatives, like 3,4,5-trimethylfuran-2(5H)-one (TMB), have been used in the synthesis of probes for photoaffinity labeling, aiding in receptor identification and mode of action elucidation in biological systems (Pošta et al., 2016).

  • Nucleophilic Additions : Studies on the stereochemical course of nucleophilic additions of 2-trialkylsiloxyfurans to cyclic N-acyliminium ions reveal chemical interactions that are fundamental to organic synthesis (Martin & Corbett, 1992).

  • Synthetic Chemistry : 2-Trimethylsiloxyfuran undergoes a vinylogous Mannich-type reaction to produce γ-butenolide derivatives with high selectivity, demonstrating its utility in advanced synthetic chemistry (Akiyama et al., 2008).

  • Pyrolytic Chemistry : The compound 2,5-Dimethylene-2,5-dihydrofuran, related to 2,3,5-TMF, undergoes pyrolytic reactions to form cyclic dimers and trimers, indicating its potential in chemical synthesis and reactions under high-temperature conditions (Chen & Chou, 1992).

  • Seed Germination Inhibition : 3,4,5-trimethylfuran-2(5H)-one, a related compound to 2,3,5-TMF, has been found to inhibit seed germination, highlighting its potential role in agricultural and ecological studies (Pošta et al., 2018).

  • Antitumor Potential : Compounds like 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, structurally similar to 2,3,5-TMF, have been evaluated for their antitumor potential, indicating the broader impact of this class of molecules in medicinal chemistry (Rabacow et al., 2018).

  • Fuel Precursors : Studies have demonstrated the catalytic trimerization of 2-methylfuran, a related molecule, to produce diesel precursors, indicating potential applications in sustainable fuel development (Yati et al., 2015).

  • Higher Monosaccharides Synthesis : 2-(Trimethylsiloxy)furan, related to 2,3,5-TMF, has been used in synthesizing higher carbon sugars, demonstrating its utility in carbohydrate chemistry (Casiraghi et al., 1990).

Safety And Hazards

2,3,5-Trimethylfuran is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,3,5-trimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXZFRUNHWKHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146923
Record name Furan, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethylfuran

CAS RN

10504-04-8
Record name 2,3,5-Trimethylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10504-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
L Wei, L Tong, J Xu, Z Wang, H Jin, M Yao… - Combustion Science …, 2014 - Taylor & Francis
Primary combustion intermediates in low-pressure premixed laminar 2,5-dimethylfuran (DMF)/oxygen (O 2 )/argon (Ar) flames with equivalence ratios of 0.8 and 1.5 were investigated …
Number of citations: 14 www.tandfonline.com
F Al Ali, C Coeur, N Houzel, H Bouya… - The Journal of …, 2022 - ACS Publications
The atmospheric reaction of a series of furan compounds (furan (F), 2-methylfuran (2-MF), 3-methylfuran (3-MF), 2,5-dimethylfuran (2,5-DMF), and 2,3,5-trimethylfuran (2,3,5-TMF)) with …
Number of citations: 4 pubs.acs.org
J Šrogl, M Janda, I Stibor, V Skála… - Collection of …, 1974 - cccc.uochb.cas.cz
By means of a simple HMO calculation, there have been obtained data of the n-electron densities, free valences, and superdelocalisabilities for the particular positions on the furan ring …
Number of citations: 3 cccc.uochb.cas.cz
BP Jibben, JP Wibaut - … des Travaux Chimiques des Pays‐Bas, 1960 - Wiley Online Library
The ozonisation and ozonolysis of the following compounds have been investigated: furan, 2‐methylfuran, 2,3‐, 2,4‐ and 2,5‐dimethylfuran and 2,3,5‐trimethylfuran. When dissolved in …
Number of citations: 8 onlinelibrary.wiley.com
G Barrefors, S Björkqvist, O Ramnäs… - … of Chromatography A, 1996 - Elsevier
Furan, 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran and the five isomeric C 6 alkylfurans, two C 7 alkylfurans and three C 6 C 7 alkenylfurans were determined in birchwood smoke …
Number of citations: 17 www.sciencedirect.com
M Shimoda, T Shibamoto - Journal of Agricultural and Food …, 1990 - ACS Publications
RESULTS AND DISCUSSION A typical gas chromatogram of the headspace from brewed coffee is shown in Figure 2. The mixture of chemicals from a headspace is generally different …
Number of citations: 129 pubs.acs.org
I Stibor, P Trska, J Srogl, M Janda - Collection of Czechoslovak …, 1978 - inis.iaea.org
[en] The chemical shifts in 1 H and 13 C-NMR spectra of furan, 2-and 3-methylfuran, 2, 4-dimethylfuran, and 2, 3, 5-trimethylfuran were correlated with the charges calculated by the …
Number of citations: 3 inis.iaea.org
P Vitense, E Kasbohm, A Klassen… - Frontiers in veterinary …, 2021 - frontiersin.org
Analysis of volatile organic compounds (VOCs) is a novel approach to accelerate bacterial culture diagnostics of Mycobacterium avium subsp. paratuberculosis (MAP). In the present …
Number of citations: 8 www.frontiersin.org
I Stibor, P Trska, J Srogl, M Janda - Collect. Czech. Chem. Commun.; …, 1978 - osti.gov
The chemical shifts in /sup 1/H and /sup 13/C-NMR spectra of furan, 2- and 3-methylfuran, 2,4-dimethylfuran, and 2,3,5-trimethylfuran were correlated with the charges calculated by the …
Number of citations: 0 www.osti.gov
G Fischer, R Schwalbe, M Möller, R Ostrowski, W Dott - Chemosphere, 1999 - Elsevier
Thirteen airborne fungal species frequently isolated in composting plants were screened for microbial volatile organic compounds (MVOC), ie, Aspergillus candidus, A. fumigatus, A. …
Number of citations: 193 www.sciencedirect.com

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